

Application Note: Activity-Based Protein Profiling (ABPP) of Serine Hydrolases

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Compound of Interest

Compound Name:	4-Methoxyfluorophosphinyloxy- TEMPO
CAS No.:	181702-77-2
Cat. No.:	B586121

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Introduction: The Functional Proteome

In drug discovery and signal transduction research, protein abundance is often a poor proxy for protein activity. Serine hydrolases (SHs)—a superfamily comprising >200 members including proteases, lipases, and esterases—are frequently regulated post-translationally via zymogen activation, inhibitor binding, or allosteric modulation.

Standard "shotgun" proteomics measures abundance (Total Protein). To measure function, we utilize Activity-Based Protein Profiling (ABPP).^{[1][2][3][4][5][6][7]} This technique employs chemical probes that covalently label the active site of enzymatically competent proteins.^{[8][9][10][11][12][13][14][15]}

This guide details the detection of active serine hydrolases using Fluorophosphonate (FP) probes.^{[8][7][9][12][13][14][15]} These probes serve as "suicide inhibitors," reacting only with the nucleophilic serine in the catalytic triad of active enzymes, thereby distinguishing functional enzymes from zymogens or inhibitor-bound complexes.

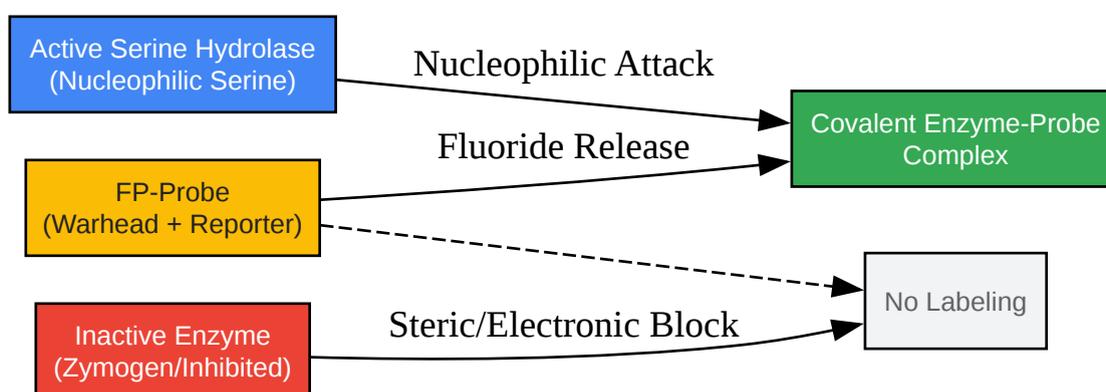
Mechanism of Action

The core technology relies on the reactivity of the fluorophosphonate (FP) warhead. The FP group mimics the transition state of substrate hydrolysis.

- Recognition: The active site serine nucleophile attacks the phosphorus atom of the FP probe.
- Covalent Bond: A stable phosphoester bond is formed, releasing a fluoride ion.
- Reporter: The enzyme is now permanently tagged with a reporter group (Biotin for enrichment/MS, or a Fluorophore for gel visualization).

Diagram 1: Mechanism of FP-Probe Labeling

Caption: The catalytic serine attacks the fluorophosphonate warhead, resulting in a covalent enzyme-probe complex and the release of fluoride. Inactive enzymes (zymogens or inhibitor-bound) lack the nucleophilicity to react.



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Protocol A: Gel-Based ABPP (Visualization)

Purpose: Rapid profiling of SH activity, comparative analysis of samples, and initial inhibitor screening. Readout: Fluorescent bands on SDS-PAGE.[7]

Materials

- Probe: FP-TAMRA or FP-Rhodamine (100x stock in DMSO).
- Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100.
- Control: Heat-killed lysate (boiled 5 min) or broad-spectrum inhibitor (e.g., PMSF).

Critical Pre-requisite

DO NOT use serine protease inhibitors (PMSF, Pefabloc, AEBSF) in your lysis buffer. These will covalently block the active sites you are trying to detect, resulting in a false negative. Use only EDTA (metalloprotease inhibitor) or chemically distinct inhibitors (e.g., Roche cOmplete™ without EDTA/PMSF, though pure buffer is safer).

Step-by-Step Methodology

- Sample Preparation:
 - Lyse cells/tissue in Lysis Buffer by sonication or Dounce homogenization.
 - Clarify lysate: Centrifuge at 16,000 x g for 10 min at 4°C.
 - Normalize protein concentration to 1–2 mg/mL (BCA assay).
- Labeling Reaction:
 - Aliquot 50 µL of proteome (50–100 µg protein) into tubes.
 - Add FP-TAMRA probe (final conc: 1–2 µM).
 - Incubate at Room Temperature (25°C) for 30–60 minutes.
 - Self-Validation Step: Include a "Heat-Killed" control. Boil one sample for 5 mins before adding the probe. This sample should show no bands, confirming that labeling is activity-dependent.
- Quenching:
 - Add 4x SDS-PAGE loading buffer (reducing).
 - Boil samples for 5 minutes.
- Analysis:
 - Resolve on SDS-PAGE (10% or gradient gel).

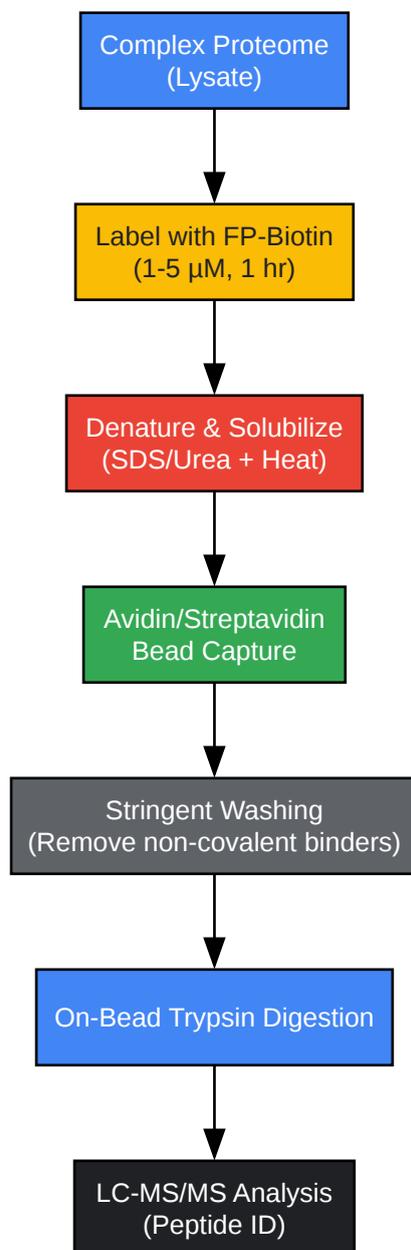
- Do not stain with Coomassie yet.
- Scan gel on a fluorescent scanner (e.g., ChemiDoc, Typhoon) using appropriate excitation/emission (e.g., 532 nm/580 nm).

Protocol B: ABPP-MuDPIT (Identification)

Purpose: Molecular identification of specific serine hydrolases and quantification of activity changes via Mass Spectrometry.^{[11][13]} Readout: Peptide spectral counts or MS1 peak areas.

Diagram 2: ABPP-MuDPIT Workflow

Caption: Workflow for enriching active serine hydrolases. Biotinylated probes label active enzymes, which are then captured on streptavidin beads, digested, and analyzed by LC-MS/MS.^{[16][6]}



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Step-by-Step Methodology

- Labeling:
 - Incubate 1 mg of proteome (1 mg/mL) with 2–5 μM FP-Biotin for 1 hour at RT.
- Solubilization (Critical for access):
 - Precipitate proteins (Methanol/Chloroform) to remove excess free probe.

- Resuspend pellet in 6M Urea / 25 mM Ammonium Bicarbonate (pH 8.0) with 0.5% SDS.
- Reduce (DTT, 10 mM, 65°C, 15 min) and Alkylate (Iodoacetamide, 40 mM, RT, 30 min dark).
- Enrichment:
 - Dilute sample to <1M Urea using PBS (SDS concentration must be <0.2% to allow Avidin binding).
 - Add Streptavidin-agarose or magnetic beads. Rotate for 1–2 hours at RT.
- Stringent Washing:
 - Wash beads sequentially to remove background:
 1. 1% SDS in PBS (x2)
 2. 6M Urea in PBS (x2)
 3. PBS (x2)
 4. 25 mM Ammonium Bicarbonate (x2)
- On-Bead Digestion:
 - Resuspend beads in 200 µL Ammonium Bicarbonate.
 - Add Sequencing Grade Trypsin (1 µg). Incubate overnight at 37°C.
- Elution & Analysis:
 - Collect supernatant (contains tryptic peptides). The probe-labeled peptide remains covalently bound to the beads (unless a cleavable linker is used), but the rest of the protein is released for ID.
 - Analyze via LC-MS/MS.[\[16\]](#)[\[7\]](#)[\[9\]](#)[\[11\]](#)[\[17\]](#)

Application Note: Competitive ABPP for Drug Discovery

Logic: This is a competition assay. If a drug candidate binds the active site, it blocks the FP probe.

- Signal Decrease = Inhibitor Binding.
- No Signal Change = No Binding (or Allosteric binding that doesn't occlude active site).

Experimental Design (Determination)

- Prepare lysate aliquots.
- Add Test Compound at increasing concentrations (e.g., 1 nM to 10 μ M).
- Incubate for 30 mins at RT.
- Add FP-TAMRA (Gel) or FP-Biotin (MS) at a fixed concentration (e.g., 1 μ M).
- Incubate 30 mins.
- Process as per Protocol A or B.

Data Interpretation Table

Observation	Gel-Based Readout	MS-Based Readout	Interpretation
Band/Peak Disappears	Fluorescence intensity drops >90%	Spectral counts drop to near zero	Potent, direct active-site inhibitor.
Partial Reduction	Intensity decreases by ~50%	Spectral counts reduced	Inhibitor concentration or .
No Change	Intensity matches DMSO control	Spectral counts unchanged	Compound is inactive or binds non-catalytic site.
New Band Appears	New fluorescent band	New protein identified	Off-target binding (Selectivity issue).

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